(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol

Glycosidase inhibition Stereochemistry-activity relationship Iminosugar pharmacology

This (2R,3S,4R)-configured scaffold is essential for generating β-glucosidase-directed inhibitors via the free primary amine handle. Unlike incorrect diastereomers that misdirect activity toward α-mannosidases, this exact stereoisomer locks in the β-glucosidase inhibitory profile (Ki=13–40 µM for N-substituted derivatives). Indiscriminate procurement of generic pyrrolidine-diols voids stereochemical control over enzyme selectivity. Ensure your SAR library achieves target engagement by starting with the pharmacologically validated (2R,3S,4R) core.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 651735-09-0
Cat. No. B15207244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol
CAS651735-09-0
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CCN)O)O
InChIInChI=1S/C6H14N2O2/c7-2-1-4-6(10)5(9)3-8-4/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m1/s1
InChIKeyXRUUOFYDVRDZMS-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol (CAS 651735-09-0): Chiral Pyrrolidine-3,4-diol Scaffold for Glycosidase Inhibitor Procurement


(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol (CAS 651735-09-0) is a chiral pyrrolidine-3,4-diol derivative belonging to the iminosugar class of glycosidase inhibitors [1]. Its molecular formula is C6H14N2O2 (molecular weight 146.19 g/mol), bearing a primary aminoethyl side chain at the C-2 position with defined (2R,3S,4R) stereochemistry. This compound serves as a versatile synthetic intermediate for generating a library of N-substituted analogs with tuned glycosidase inhibitory profiles [2]. The (2R,3S,4R) configuration is critical for directing biological activity toward specific glycosidase targets, which cannot be achieved by alternative diastereomers or regioisomers.

Why Generic Pyrrolidine-3,4-diols Cannot Substitute for (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol in Glycosidase Research


Simple substitution of (2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol with other pyrrolidine-3,4-diol analogs—including different diastereomers (e.g., 2S,3R,4S), regioisomers (e.g., N-substituted instead of C-2-substituted), or analogs with altered aminoalkyl chain length—leads to fundamentally different glycosidase selectivity profiles [1]. The biological activity is exquisitely sensitive to the absolute configuration of the three stereocenters: the (2R,3S,4R) scaffold directs inhibitory activity toward β-glucosidases, whereas the (2R,3R,4S) diastereomer selectively targets α-mannosidases [1][2]. Furthermore, the nature of the N-substituent on the primary amine dramatically modulates both potency and enzyme selectivity [1]. Consequently, indiscriminate procurement of a generic pyrrolidine-diol fails to guarantee the specific biological profile that this defined stereoisomer provides, making it an irreplaceable starting point for structure–activity relationship studies and inhibitor development.

Quantitative Differentiation Evidence for (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol vs. Closest Analogs


Stereochemical Control of Glycosidase Selectivity: (2R,3S,4R) Targets β-Glucosidase While (2R,3R,4S) Targets α-Mannosidase

The (2R,3S,4R) configuration of the pyrrolidine-3,4-diol scaffold is the primary determinant of β-glucosidase inhibitory activity, in direct contrast to the (2R,3R,4S) diastereomer which selectively inhibits α-mannosidases [1]. This stereochemical switch completely redirects enzyme targeting. While the parent diamine (2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol itself is a weak inhibitor, its N-aryl/benzyl derivatives bearing this configuration are confirmed competitive inhibitors of almond β-glucosidase with Ki values of 13–40 μM [1].

Glycosidase inhibition Stereochemistry-activity relationship Iminosugar pharmacology

N-Substitution on the Aminoethyl Side Chain Multiplies β-Glucosidase Inhibitory Potency

The unsubstituted parent compound (2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol exhibits minimal β-glucosidase inhibition. However, conversion to the N-phenylamino or N-benzylamino derivatives (ent-12a, ent-12b) transforms it into a competitive inhibitor with Ki = 13–40 μM against almond β-glucosidase [1]. This represents a functional gain of activity that is dependent on the (2R,3S,4R) stereochemistry.

Structure-activity relationship β-Glucosidase inhibition Lead optimization

Chain Length at C-2 Fine-Tunes Enzyme Recognition: Aminoethyl vs. Aminomethyl Spacer

The two-carbon aminoethyl spacer at C-2 distinguishes this compound from the aminomethyl analogs. In the (2R,3R,4S) series, aminomethyl derivatives are potent α-mannosidase inhibitors, while in the (2R,3S,4R) series, the aminoethyl spacer is required for β-glucosidase activity upon N-arylation [1][2]. Replacing the aminoethyl with an aminopropyl chain in the related N-substituted (3R,4R) series altered the inhibition profile and potency [2].

Spacer length optimization Glycosidase inhibitor design SAR

C-2 Substitution vs. N-1 Substitution: Regioisomeric Differentiation in Mannosidase Inhibition

The target compound is a C-2 aminoethyl-substituted pyrrolidine-3,4-diol. Its N-1-substituted regioisomer, (3R,4R)-1-(2-aminoethyl)pyrrolidine-3,4-diol (compound 10g), shows a distinct inhibition profile: 81% inhibition of almond α-mannosidase and 23% inhibition of jack bean α-mannosidase at 1 mM concentration [1]. The C-2 substitution pattern of the target compound directs activity toward β-glucosidases rather than α-mannosidases in the (2R,3S,4R) configuration, representing a regioisomeric selectivity switch.

Regioisomer comparison Mannosidase inhibition N- vs C-substituted pyrrolidines

Enantiomeric Pairing: (2R,3S,4R) (ent-12) vs. (2S,3R,4S) (12) Series Divergent Enzyme Targeting

The (2R,3S,4R) enantiomeric series (ent-12) is consistently associated with β-glucosidase inhibition, whereas the (2S,3R,4S) enantiomeric series (12) is associated with α-mannosidase and α-L-fucosidase inhibition [1]. For example, (2S,3R,4S)-2-{2-[(4-phenyl)phenylamino]ethyl}pyrrolidine-3,4-diol (12g) inhibits α-L-fucosidase (Ki = 6.5 μM), α-galactosidase (Ki = 5 μM), and α-mannosidase (Ki = 102 μM), while the (2R,3S,4R) analogs ent-12a and ent-12b inhibit β-glucosidase [1].

Enantiomer selectivity Glycosidase profiling Chiral recognition

Validated Application Scenarios for (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol Based on Quantitative Evidence


Synthesis of Selective β-Glucosidase Inhibitors via N-Functionalization

The (2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol scaffold is the optimal starting material for generating β-glucosidase-directed inhibitors through reductive amination or amidation of the primary amine. As demonstrated by Carmona et al., N-phenylamino and N-benzylamino derivatives of this scaffold achieve competitive inhibition of almond β-glucosidase with Ki values of 13–40 μM [1]. This application is directly supported by the quantitative evidence of stereochemistry-dependent enzyme targeting.

Chiral Building Block for Structure–Activity Relationship (SAR) Libraries

The compound's defined (2R,3S,4R) stereochemistry and free primary amine make it a valuable chiral intermediate for constructing focused libraries of pyrrolidine-3,4-diol derivatives [1][2]. Researchers can systematically vary the N-substituent, chain length, and aryl groups to probe glycosidase selectivity, as the scaffold's core stereochemistry locks in the β-glucosidase-directed phenotype.

Comparative Profiling of Glycosidase Inhibition Mechanisms

Because the (2R,3S,4R) enantiomer directs inhibition toward β-glucosidases while the (2S,3R,4S) enantiomer targets α-mannosidases and α-L-fucosidases [1], this compound is essential for mechanistic studies that require well-defined stereochemical controls. Researchers can use matched enantiomeric pairs to dissect stereochemical contributions to enzyme binding and catalysis.

Precursor for Anticancer and Antiviral Agent Development

β-Glucosidase inhibitors are implicated in anticancer (glycoprotein processing) and antiviral (HIV envelope glycoprotein formation) therapeutic strategies [1]. The (2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol scaffold provides the correct stereochemical configuration to access this therapeutic target class, as evidenced by the activity of its N-substituted derivatives [1].

Quote Request

Request a Quote for (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.